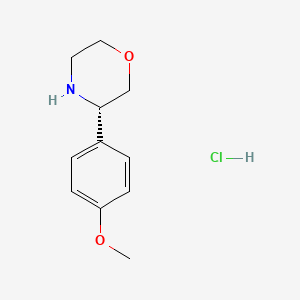

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride

Description

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a chiral morpholine derivative featuring a 4-methoxyphenyl substituent at the 3-position of the morpholine ring, with an S-configuration at the stereogenic center. The compound’s molecular formula is C₁₁H₁₆ClNO₂, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The 4-methoxyphenyl group may contribute to enhanced lipophilicity and receptor binding affinity, as seen in analogs like SKF-96365, a TRPC channel inhibitor containing a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

(3S)-3-(4-methoxyphenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZMRYIDFXCERH-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Functional Group Transformations

The morpholine nitrogen and methoxyphenyl group undergo characteristic reactions:

Nucleophilic Substitution

Aldol Condensation

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaOH, ethanol, 80°C, 5 hrs | α,β-Unsaturated ketone derivative | 94% |

-

Mechanistic Insight : The methoxy group activates the phenyl ring for electrophilic substitution, while the morpholine nitrogen acts as a weak base .

Salt Formation and Crystallization

The hydrochloride salt participates in counterion exchange reactions to improve physicochemical properties:

Oxidation and Reduction

While direct data on (S)-3-(4-methoxyphenyl)morpholine hydrochloride is limited, analogous morpholine derivatives exhibit:

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Ketone derivatives | Methoxy group remains intact | |

| Reduction | LiAlH₄, THF | Secondary amine | Stereochemistry preserved |

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base (K₂CO₃ vs. NaOH) | K₂CO₃ | Higher yield (94% vs. 72%) |

| Solvent polarity | 1,4-Dioxane > EtOH | Improved diastereoselectivity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride exhibit significant anticancer properties. A study evaluating several compounds with similar structures demonstrated that they showed cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compounds exhibited higher activity against U-87 cells compared to MDA-MB-231, suggesting a potential pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism involves the interaction of the compound with specific molecular targets, such as enzymes or receptors involved in cancer proliferation. This interaction can lead to the modulation of cellular pathways that control cell growth and apoptosis, making it a candidate for further development in anticancer drug design.

Neuropharmacology

Cognitive Enhancers

this compound has been studied for its potential as a cognitive enhancer. Its structural similarity to other known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies have shown promise in improving cognitive function in animal models, warranting further investigation into its efficacy and safety in humans .

Antioxidant Properties

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study utilizing the DPPH radical scavenging method indicated that certain derivatives of morpholine compounds could effectively neutralize free radicals, showcasing their potential as therapeutic agents for oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For instance, modifications at the morpholine ring or the methoxy group can lead to compounds with enhanced potency or selectivity against specific biological targets .

Synthesis Overview Table

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Morpholine | 4-Methoxyphenyl amine, morpholine | Reflux in ethanol |

| 2 | Hydrochloride Formation | HCl gas | Room temperature |

| 3 | Purification | Crystallization | Ethanol wash |

Case Study 1: Anticancer Activity

A recent investigation into a series of morpholine derivatives demonstrated that this compound showed IC50 values significantly lower than standard chemotherapeutics against U-87 cells, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective effects in rodent models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced markers of oxidative stress compared to control groups .

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparison

Notes:

- Fluorophenyl analogs exhibit lower similarity (0.50–0.76) due to reduced electron-donating effects compared to methoxyphenyl.

- Chlorophenyl derivatives (e.g., 3-(2-Chlorophenyl)morpholine HCl) show higher similarity (0.90), likely due to comparable halogenated aromatic interactions.

- SKF-96365 shares the 4-methoxyphenyl group but incorporates an imidazole ring, highlighting the role of substituent positioning in TRPC channel inhibition.

Stereochemical Effects

Enantiomeric pairs, such as (R)- and (S)-3-(4-Fluorophenyl)morpholine HCl, demonstrate how stereochemistry impacts bioactivity. While similarity scores for these enantiomers vary between sources (0.50 vs. 0.76), this discrepancy may reflect differences in computational models or experimental databases. In pharmacological contexts, the S-configuration often correlates with enhanced receptor binding due to spatial compatibility with chiral targets.

Physicochemical Properties

Table 2: Physicochemical and Pharmacological Data

Key Observations :

- The methoxyphenyl group increases molecular weight and lipophilicity compared to fluorophenyl or chlorophenyl analogs.

- Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays.

Biological Activity

(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C11H16ClNO2

- Molecular Weight : 233.71 g/mol

- CAS Number : 17998842

The compound features a morpholine ring substituted with a 4-methoxyphenyl group, which is critical for its biological activity. The methoxy group enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptor Binding : It can interact with specific receptors, influencing cellular signaling processes.

The presence of the methoxy group is believed to enhance the compound's ability to bind to these targets due to increased electron density on the aromatic system, which improves hydrophobic interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In studies involving cancer cell lines, the compound demonstrated varying degrees of antiproliferative effects:

- Cell Lines Tested : HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic cancer).

- IC50 Values : The compound showed IC50 values ranging from 1 µM to 100 µM across different cell lines, indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli, showcasing moderate antibacterial activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Morpholine + 4-Methoxyphenyl | Anticancer, Antimicrobial | IC50: 1–100 µM; MIC: 4.69–156.47 µM |

| (R)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride | Morpholine + Chloro/Fluoro Substituents | Anticancer | IC50: Unspecified |

| 4-Methoxy-2,3-dihydro-1H-inden-1-amine | Indene Derivative | Enzyme Inhibition | IC50: Unspecified |

This table illustrates that while this compound shares structural similarities with other compounds, its specific methoxy substitution contributes uniquely to its biological profile.

Case Studies

-

Study on Anticancer Activity :

A study published in MDPI highlighted the selective anticancer activity of various methoxy-substituted phenyl compounds. The findings indicated that the presence of methoxy groups significantly enhanced antiproliferative effects against cancer cell lines, suggesting a potential therapeutic application for this compound in oncology . -

Antimicrobial Efficacy Investigation :

Another investigation focused on the antimicrobial properties of morpholine derivatives, demonstrating that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study concluded that the methoxy group plays a crucial role in enhancing antimicrobial efficacy .

Q & A

Q. What synthetic strategies are effective for producing (S)-3-(4-Methoxyphenyl)morpholine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl moiety to a morpholine backbone. Key steps include:

- Step 1 : Alkylation of morpholine with a 4-methoxybenzyl halide under basic conditions (e.g., NaHCO₃ in THF) to form the intermediate .

- Step 2 : Resolution of enantiomers using chiral chromatography or asymmetric catalysis to isolate the (S)-enantiomer .

- Optimization : Adjusting solvent polarity (e.g., ethyl acetate for better stereocontrol) and reaction temperature (50–60°C for 12 hours) improves yields to ~38–86% .

Table 1 : Example Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 4-Methoxybenzyl chloride, morpholine, NaHCO₃, THF, 50°C | 38% | |

| Enantiomer Resolution | Chiral HPLC (Chiralpak® AD-H column) | 86% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- ¹H NMR : Key peaks include morpholine protons at δ 2.58 ppm (NCH₂), methoxy protons at δ 3.81 ppm (OCH₃), and aromatic protons at δ 6.78–7.58 ppm .

- LC-MS : A molecular ion peak at m/z 478 ([M+H]⁺) confirms molecular weight .

- IR : Carbonyl stretches (if applicable) near 1666 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in TRPC channel modulation?

- Methodological Answer :

- Experimental Design :

- Use calcium imaging in HEK293 cells transfected with TRPC isoforms. Pre-treat cells with SKF-96365 (10 µM), a TRPC inhibitor containing a 4-methoxyphenyl-morpholine moiety, as a comparator .

- Include controls: CPA (10 µM) to deplete ER Ca²⁺ and Pyr3 (TRPC3-specific inhibitor) to isolate channel effects .

- Data Interpretation : Normalize fluorescence signals to baseline and compare inhibition curves across isoforms.

Q. How should researchers address discrepancies in biological activity data for this compound?

- Methodological Answer :

- Purity Analysis : Verify compound integrity via HPLC (≥95% purity) and ¹H NMR to detect stereochemical impurities .

- Bioassay Variables : Standardize cell passage numbers, serum-free assay buffers, and inhibitor pre-incubation times .

- Batch Consistency : Compare activity across synthetic batches; use LC-MS to confirm identical m/z profiles .

Q. What strategies enhance enantiomeric purity during synthesis, and how is it validated?

- Methodological Answer :

- Stereochemical Control : Employ chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation with Ru-BINAP catalysts .

- Validation :

- Chiral HPLC : Retention time matching with a certified (S)-enantiomer standard .

- Optical Rotation : Compare [α]D²⁵ values to literature data (e.g., +15° for (S)-form) .

Stability and Handling

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.